Optical Band Gap: 2.94 eV vs. 3.1 eV — A Decisive Advantage for Visible-Light-Responsive Semiconductor Design
The target compound exhibits an experimentally measured optical band gap of 2.94 eV, determined via UV–vis absorption spectroscopy [1]. In direct contrast, the brominated analog (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one displays a wider band gap of 3.1 eV under comparable experimental conditions [2]. This 0.16 eV reduction in the non-brominated derivative translates to a longer absorption onset and improved spectral overlap with visible light sources, a critical parameter for photodetectors and photovoltaic cells.
| Evidence Dimension | Experimental optical band gap (UV–vis) |
|---|---|
| Target Compound Data | 2.94 eV |
| Comparator Or Baseline | (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one (3.1 eV) |
| Quantified Difference | 0.16 eV lower (narrower gap) |
| Conditions | UV–vis absorption edge method in solid-state thin film or crystal |
Why This Matters
A narrower band gap directly extends the photoactive wavelength range into the visible region, making this compound preferable for optoelectronic applications where brominated analogs fail to harvest sufficient light.
- [1] Harvard-Smithsonian Center for Astrophysics. (2017). Studies on structural, optical, thermal and vibrational properties of thienyl chalcone derivative: 1-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-one. SAO/NASA Astrophysics Data System. View Source
- [2] Infona. (2018). Crystal growth and characterization of second- and third-order nonlinear optical chalcone derivative: (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one. Journal of Crystal Growth, 51(4). View Source
